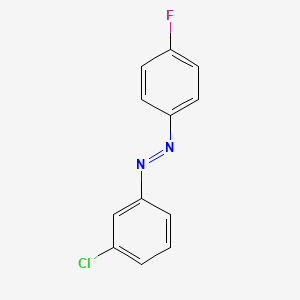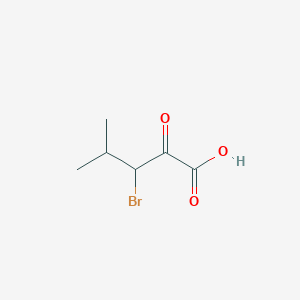
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general steps are:
Diazotization: An aromatic amine (e.g., 3-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (e.g., 4-fluoroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium dithionite and catalytic hydrogenation.
Substitution: Reagents and conditions vary depending on the type of substitution but may include halogens, acids, or bases.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene may have applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as dyes.
Biology: Potential use in studying biological processes involving azo compounds.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene depends on its specific application
Binding to proteins: Azo compounds can bind to proteins and alter their function.
Redox reactions: Azo compounds can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(3-Chlorophenyl)-2-(4-bromophenyl)diazene
- (E)-1-(3-Chlorophenyl)-2-(4-methylphenyl)diazene
Uniqueness
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity and physical properties.
Conclusion
This compound is a versatile azo compound with potential applications in various fields. Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
89846-38-8 |
|---|---|
Molekularformel |
C12H8ClFN2 |
Molekulargewicht |
234.65 g/mol |
IUPAC-Name |
(3-chlorophenyl)-(4-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8ClFN2/c13-9-2-1-3-12(8-9)16-15-11-6-4-10(14)5-7-11/h1-8H |
InChI-Schlüssel |
BPQBOBQGPIROAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)





![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

